molecular formula C7H11NO B13933005 1-Isopropyl-1H-pyrrol-2(5H)-one

1-Isopropyl-1H-pyrrol-2(5H)-one

Cat. No.: B13933005
M. Wt: 125.17 g/mol
InChI Key: ICEWACHGGQESMP-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrrol-2(5H)-one (CAS 7057-97-8) is a high-purity, nitrogen-containing heterocyclic compound that serves as a versatile gamma-lactam building block in pharmaceutical and organic synthesis. Gamma-lactam cores are privileged structures in medicinal chemistry, found in a variety of natural products and synthetic drug molecules . They are a major focus in drug discovery due to their diverse biological activities. Research indicates that gamma-lactam derivatives, particularly those with isopropyl substituents on the nitrogen atom, have demonstrated significant cytotoxic activity against various cancer cell lines, with studies showing potent effects in assays such as those using SKBR-3 breast cancer cells . The mechanism of action for such active compounds often involves inhibition of critical enzymes like Human Topoisomerase II Alpha, which is essential for DNA topology maintenance and a established target for chemotherapeutic agents . This compound is also of interest in neurodegenerative disease research, as the pyrrole scaffold is a prominent pharmacophore in the design of multi-target ligands, including inhibitors of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) . Supplied with a Certificate of Analysis, this product is intended for research applications in drug discovery, chemical biology, and the synthesis of complex heterocycles. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. CAS Number : 7057-97-8 Molecular Formula : C7H11NO Molecular Weight : 125.17 g/mol (Calculated based on standard atomic weights)

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-propan-2-yl-2H-pyrrol-5-one

InChI

InChI=1S/C7H11NO/c1-6(2)8-5-3-4-7(8)9/h3-4,6H,5H2,1-2H3

InChI Key

ICEWACHGGQESMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC=CC1=O

Origin of Product

United States

Preparation Methods

Cyclization via Sulfur Ylides and Carbonyl Compounds

A recent method involves the reaction of sulfur ylides with ketonic carbonyl compounds under mild, transition-metal-free conditions. This approach leads to intramolecular cyclization followed by a 1,3-hydroxy rearrangement, resulting in 5-hydroxy-1H-pyrrol-2(5H)-ones with excellent yields. Although this method specifically targets 5-hydroxy derivatives, it demonstrates a valuable strategy for pyrrol-2-one ring construction that could be adapted for N-substituted derivatives such as 1-isopropyl analogs.

  • Key features:

    • One-pot operation.
    • No transition metal catalysts required.
    • Mild reaction conditions.
    • Purification by column chromatography on neutral alumina.
  • Purification details:

    • Non-polar impurities eluted with 50% ethyl acetate/hexane.
    • Desired compounds eluted with dichloromethane/methanol (99:1).

This method is supported by spectroscopic techniques including X-ray crystallography and 2D NMR (COSY, HSQC, HMBC, DEPT).

Alkylation of Pyrrol-2-one Precursors

The direct alkylation of 1H-pyrrol-2(5H)-one at the nitrogen with isopropyl halides or related alkylating agents is a classical approach to obtain 1-isopropyl derivatives. This method requires:

  • A suitable base to deprotonate the lactam nitrogen.
  • Controlled reaction conditions to avoid over-alkylation or ring opening.

Though specific detailed protocols for 1-isopropyl substitution are sparse in the literature, this approach is widely used for N-substitution of pyrrol-2-ones.

Bromination and Derivatization of Isopropylpyrrole Derivatives

For derivatives such as 3,4-dibromo-1-isopropyl-1H-pyrrol-2(5H)-one, bromination of isopropylpyrrole precursors using bromine or brominating agents under mild conditions is employed. This method involves:

  • Starting from isopropyl-substituted pyrrole.
  • Controlled bromination to introduce bromine atoms at the 3 and 4 positions.
  • Monitoring by thin-layer chromatography (TLC) to optimize yield and purity.

This approach is useful for functionalizing the pyrrol-2-one core post N-isopropylation.

One-Pot Synthesis from α-Diazocarbonyl Compounds

An efficient one-pot synthesis of substituted pyrroles, including N-substituted variants, involves:

  • In situ formation of dihydrofurans from α-diazocarbonyl compounds.
  • Reaction with primary amines such as isopropylamine.

Although steric hindrance from isopropyl groups can lower yields, this method offers a straightforward route to substituted pyrroles that can be further oxidized or transformed into pyrrol-2-ones.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reaction Conditions Yield (%) Notes
Sulfur ylide cyclization with ketones Sulfur ylides, ketonic carbonyl compounds Mild, transition-metal-free, one-pot Excellent (up to >80%) Suitable for 5-hydroxy derivatives; adaptable
N-Alkylation of pyrrol-2-one 1H-pyrrol-2(5H)-one, isopropyl halide Base-mediated alkylation, controlled temp Variable Classical method; requires optimization
Bromination of isopropylpyrrole Isopropylpyrrole, bromine Mild bromination, TLC monitoring Moderate to good For dibromo derivatives; mild conditions
One-pot from α-diazocarbonyl + amines α-Diazocarbonyl compounds, isopropylamine One-pot, in situ dihydrofuran formation Moderate (lower for isopropyl) Steric hindrance affects yield

Spectroscopic and Purification Considerations

  • Purification often involves column chromatography on neutral alumina or silica gel.
  • Elution solvents vary depending on polarity; common mixtures include ethyl acetate/hexane or dichloromethane/methanol.
  • Structural confirmation is performed by:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D techniques such as COSY, HSQC, HMBC).
    • Mass spectrometry (MS).
    • X-ray crystallography for unambiguous structure determination.

Summary of Research Findings

  • The sulfur ylide approach offers a metal-free, efficient synthesis of pyrrol-2-one derivatives, potentially adaptable to 1-isopropyl substitution.
  • Bromination methods provide functionalized derivatives for further chemical modifications.
  • One-pot synthesis from α-diazocarbonyl precursors with isopropylamine is a versatile route but may suffer from steric hindrance.
  • Classical N-alkylation remains a reliable method but requires careful control to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 1,5-dihydro-1-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in these reactions include aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylate. The reactions are typically carried out under mild conditions to ensure high yields and minimal by-products .

Major Products Formed

The major products formed from these reactions include polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which exhibit a broad spectrum of pharmacological activities such as anticancer, antibacterial, and anti-inflammatory properties .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

N1-Substituent Variations

The N1 position of pyrrol-2(5H)-one derivatives is critical in modulating solubility, crystallinity, and reactivity. Key comparisons include:

Compound Name N1 Substituent Molecular Formula Molecular Weight Physical State Yield (Synthesis) Notable Features References
1-Methyl-1H-pyrrol-2(5H)-one Methyl C₅H₇NO 97.12 Solid N/A Simplest analog, high crystallinity
1-Benzyl-3-(4-chlorophenyl)-... (20) Benzyl C₂₂H₁₆ClNO₂ 361.82 Amorphous solid 55% Chlorophenyl enhances reactivity
1-Cyclohexyl-... (22) Cyclohexyl C₂₁H₂₂BrNO₂ 408.31 Colorless oil 58% Bulky substituent reduces crystallinity
5-Hydroxy-1-isopropyl-3,4-dimethyl-... Isopropyl + hydroxy C₉H₁₅NO₂ 169.22 N/A N/A Hydroxy group increases polarity
  • Steric Effects : Bulky N1 substituents (e.g., cyclohexyl in compound 22) often result in oils rather than crystalline solids, likely due to hindered molecular packing . The isopropyl group in the target compound may similarly reduce crystallinity compared to methyl or benzyl analogs.

C3/C4/C5 Substituent Variations

Substituents on the pyrrolone ring further influence properties:

  • 5-Hydroxy Derivatives : Compounds like 5-hydroxy-1-isopropyl-3,4-dimethyl-1H-pyrrol-2(5H)-one exhibit increased polarity and hydrogen-bonding capacity due to the hydroxyl group, which may enhance solubility in polar solvents .
  • Aromatic Substituents : Derivatives with aryl groups (e.g., 4-methoxyphenyl in compound 1f) display distinct NMR shifts (e.g., δ 3.81 ppm for methoxy protons) and higher melting points (172–174°C), suggesting stabilized π-stacking interactions .

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